Isobrucein A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

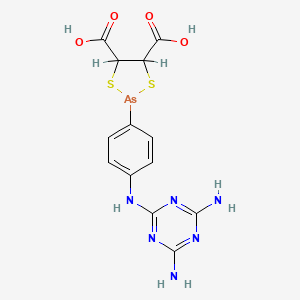

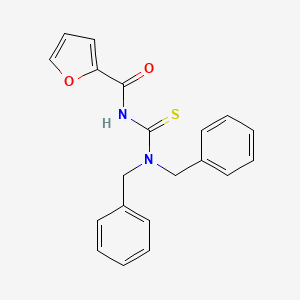

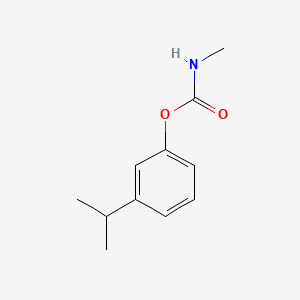

Isobrucein A is a quassinoid consisting of a heteropentacyclic skeleton containing a delta-lactone moiety which is substituted at the alpha-carbon by a 3-methylbutanoyloxy group. It has a role as a metabolite and an antineoplastic agent. It is a delta-lactone, a cyclic ether, an enoate ester, an enone, an organic heteropentacyclic compound, a quassinoid, a triol, a methyl ester and a secondary alpha-hydroxy ketone.

Applications De Recherche Scientifique

Anti-Inflammatory and Antihyperalgesic Effects

Isobrucein B, a quassinoid closely related to Isobrucein A, isolated from Picrolemma sprucei, has demonstrated significant anti-inflammatory and antihyperalgesic effects. It was found to inhibit carrageenan-induced inflammatory hyperalgesia in mice, associated with reduced neutrophil migration and decreased production of pro-inflammatory cytokines. Interestingly, this compound does not inhibit NF-κB translocation to macrophage nuclei, suggesting its mechanism of action involves post-transcriptional modulation (Silva et al., 2015).

Cytotoxicity Against Cancer Cells

Isobrucein B and neosergeolide, another quassinoid from the same plant, exhibited significant cytotoxicity against various human tumor cells and the multidrug-resistant human malaria parasite Plasmodium falciparum. These compounds showed potential as larvicides against the dengue fever mosquito vector Aedes aegypti. Notably, they did not exhibit in vitro hemolytic activity, indicating specificity in their cytotoxic effects (Silva et al., 2009).

STAT3 Inhibition in Hematopoietic Malignancies

Quassinoids, including Isobrucein B, have been identified as inhibitors targeting STAT3, a signaling molecule involved in cancer progression. Screening studies using a cell line with a STAT3-dependent luciferase reporter identified neosergeolide and isobrucein B as active compounds. They inhibited tyrosine phosphorylation and activation of STAT3 and decreased total STAT3 protein levels. This indicates their potential utility in targeting STAT3 for antitumor drug discovery (Hiwatari et al., 2007).

Potential Inhibition of SARS-CoV-2 Targets

Isobrucein B and neosergeolide were investigated for their inhibitory potential on the 3CLpro and RdRp targets of SARS-CoV-2 using in silico approaches. The study suggests that these quassinoids may interact with critical proteins of SARS-CoV-2, warranting further in vitro and in vivo experiments to confirm these results and explore their potential as therapeutic agents against COVID-19 (Silva et al., 2021).

Anthelmintic Activity

Isobrucein B demonstrated significant in vitro anthelmintic activity against Haemonchus contortus, a gastrointestinal nematode parasite found in domestic and wild ruminants. This indicates its potential as a novel natural anthelmintic agent (Nunomura et al., 2006).

Propriétés

Formule moléculaire |

C26H34O11 |

|---|---|

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C26H34O11/c1-10(2)6-15(28)37-17-19-25-9-35-26(19,23(33)34-5)21(31)16(29)18(25)24(4)12(8-14(25)36-22(17)32)11(3)7-13(27)20(24)30/h7,10,12,14,16-21,29-31H,6,8-9H2,1-5H3/t12-,14+,16+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1 |

Clé InChI |

NTBOLWMPXFGUHO-FTSLJJEMSA-N |

SMILES isomérique |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |

SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |

SMILES canonique |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1204616.png)

![4-Cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1204618.png)